molecular formula C7H15NS B13254369 3-[(Methylsulfanyl)methyl]piperidine

3-[(Methylsulfanyl)methyl]piperidine

Cat. No.: B13254369
M. Wt: 145.27 g/mol
InChI Key: XFEURNJWWUGWNL-UHFFFAOYSA-N
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Description

3-[(Methylsulfanyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylsulfanyl)methyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with methylthiomethyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperidine and methylthiomethyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as dichloromethane or tetrahydrofuran, and stirred at room temperature or slightly elevated temperatures.

    Product Isolation: The product is isolated by extraction and purification techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding piperidine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-[(Methylsulfanyl)methyl]piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Methylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, lacking the methylsulfanyl group.

    Methylpiperidine: A derivative with a methyl group attached to the piperidine ring.

    Thiomethylpiperidine: A derivative with a thiomethyl group attached to the piperidine ring.

Uniqueness

3-[(Methylsulfanyl)methyl]piperidine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and potential applications. This functional group can influence the compound’s reactivity, biological activity, and overall utility in various fields.

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

3-(methylsulfanylmethyl)piperidine

InChI

InChI=1S/C7H15NS/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3

InChI Key

XFEURNJWWUGWNL-UHFFFAOYSA-N

Canonical SMILES

CSCC1CCCNC1

Origin of Product

United States

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